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Compound of Interest

Compound Name: Fmoc-Hph(2-OCF3)-OH

Cat. No.: B12507627

Get Quote

Executive Summary
The replacement of Tyrosine (Tyr) with 2-trifluoromethoxy-homophenylalanine [Hph(2-OCF3)]

represents a sophisticated "dual-modification" strategy in peptide medicinal chemistry. This

substitution simultaneously addresses two common failure modes in peptide drug discovery:

proteolytic instability and sub-optimal hydrophobic engagement.

Unlike simple halogenation (e.g., 4-F-Phe) or methylation (e.g., O-Me-Tyr), the Hph(2-OCF3)

bioisostere introduces a backbone homologation (homo-amino acid) combined with an ortho-

positioned, lipophilic "super-halogen" group. This guide details the physicochemical rationale,

synthesis protocols, and performance metrics for this replacement.

Physicochemical Rationale & Structural Logic
The "Dual-Modification" Mechanism
The transition from Tyr to Hph(2-OCF3) involves two distinct structural shifts that act

synergistically:

Backbone Homologation (Tyr
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Hph):

Modification: Insertion of a methylene group (-CH2-) between the

-carbon and the aromatic ring.

Effect: This converts the residue into a

-aryl amino acid. It extends the reach of the aromatic side chain by approximately 1.54 Å,
allowing it to probe deeper "cryptic" hydrophobic pockets that native Tyrosine cannot
reach. Crucially, this homologation disrupts the recognition motifs of serine proteases
(e.g., Chymotrypsin), which typically require a specific distance between the backbone
amide and the aromatic ring for cleavage.

Orthogonal Lipophilicity (4-OH

2-OCF3):

Modification: Replacement of the para-hydroxyl group with an ortho-trifluoromethoxy

group.

Effect: The -OCF3 group is highly lipophilic (Hansch

value

+1.04) compared to the hydrophilic -OH (

-0.67). Placing this bulky group at the ortho position (2-position) creates a
"conformationally restricted" side chain. The steric clash between the 2-OCF3 group and
the extended alkyl chain restricts the rotation of the phenyl ring, often locking the side
chain into a specific bioactive conformation.

Comparative Metrics: Tyr vs. Hph(2-OCF3)
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Property L-Tyrosine (Tyr) L-Hph(2-OCF3) Impact on Peptide

Side Chain Length
~6.5 Å (C

to distal H)

~8.0 Å (C

to distal H)

Reaches deeper

binding pockets; alters

receptor subtype

selectivity.

Electronic Nature
Electron-Rich

(Phenol)

Electron-Deficient

(EWG)

Reduces oxidative

metabolism

(CYP450); prevents

quinone methide

formation.

Lipophilicity (LogP) -2.26 (Hydrophilic) ~ +1.5 (Est. Lipophilic)

Increases membrane

permeability;

enhances BBB

penetration.

H-Bond Capacity
Donor & Acceptor

(OH)

Weak Acceptor (F)

only

Eliminates H-bond

donor; tests if OH is

critical for binding.

Proteolytic Stability
Low (

< 30 min in plasma)

High (

> 4 hrs)

Primary Driver:

Prevents recognition

by Chymotrypsin-like

enzymes.

Computational & Structural Visualization
The following diagram illustrates the decision matrix for selecting Hph(2-OCF3) and the

resulting structural consequences.
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Figure 1: Decision logic for transitioning from Tyrosine to Hph(2-OCF3), highlighting the three

mechanistic advantages.

Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) Incorporation
Incorporating Fmoc-Hph(2-OCF3)-OH requires modified coupling protocols due to the steric

bulk of the side chain. Standard protocols often result in deletion sequences.

Reagents:

Building Block: Fmoc-L-Homophenylalanine(2-OCF3)-OH (CAS: 1260611-80-0).

Resin: Rink Amide MBHA (for C-term amides) or Wang (for acids).

Coupling Agents: HATU / HOAt (preferred over HBTU due to faster kinetics).

Step-by-Step Protocol:

Resin Swelling: Swell resin in DMF for 30 min.

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

Activation (Pre-activation is critical):
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Dissolve 3.0 eq of Fmoc-Hph(2-OCF3)-OH in minimal DMF.

Add 2.9 eq HATU and 6.0 eq DIPEA.

Allow to activate for 2 minutes (do not exceed 5 mins to avoid racemization).

Coupling:

Add activated mixture to resin.

Microwave Assistance (Recommended): 75°C for 5 minutes (25W).

Alternative (Room Temp): Double couple, 2 x 45 minutes.

Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The -OCF3 group is stable to standard TFA

cleavage conditions.

Validation: Proteolytic Stability Assay
To confirm the bioisosteric benefit, compare the half-life (

) of the Tyr-peptide vs. the Hph(2-OCF3)-peptide.

Enzyme:

-Chymotrypsin (bovine pancreas).

Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 7.8.

Procedure:

Incubate peptide (100

M) with enzyme (1:100 w/w ratio) at 37°C.

Aliquot at t = 0, 15, 30, 60, 120, 240 min.

Quench with 1% TFA in Acetonitrile.
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Analyze via RP-HPLC (decrease in AUC of parent peak).

Expected Result: Tyr-peptides typically degrade within 30-60 mins. Hph(2-OCF3) analogues

often show >80% remaining at 4 hours due to the inability of the enzyme's S1 pocket to

accommodate the extended, bulky ortho-substituted ring.

Case Studies & Applications
Opioid Peptides (Enkephalin Analogues)
In the development of delta-opioid receptor agonists, replacing Tyr1 with Hph analogues has

been shown to maintain efficacy while drastically improving blood-brain barrier (BBB)

permeability. The 2-OCF3 group adds lipophilicity required for BBB transport, while the Hph

scaffold prevents rapid degradation by aminopeptidases in the plasma.

Thrombin Inhibitors (Spumigin Analogues)
Research into Spumigin analogues (thrombin inhibitors) utilized homophenylalanine derivatives

to probe the P2/P3 hydrophobic pockets. The introduction of 2-substituted Hph derivatives

demonstrated that while steric bulk can sometimes reduce affinity if the pocket is tight, it

significantly enhances selectivity against related serine proteases by exploiting subtle

differences in the S2 subsite depth.

Metabolic Stability in GLP-1 Agonists
For metabolic peptides like GLP-1, N-terminal degradation by DPP-4 is the primary clearance

pathway. Substituting the P2 residue (typically Ala or Gly) or the P1 residue (Tyr/His) with

Hph(2-OCF3) creates a "steric umbrella" that blocks DPP-4 access, extending the in vivo half-

life from minutes to hours without the need for fatty acid conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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